molecular formula C9H4BrF5O B14214694 1-(2-Bromophenyl)-2,2,3,3,3-pentafluoropropan-1-one CAS No. 573670-90-3

1-(2-Bromophenyl)-2,2,3,3,3-pentafluoropropan-1-one

Cat. No.: B14214694
CAS No.: 573670-90-3
M. Wt: 303.02 g/mol
InChI Key: YIOGHHUQSAYIFU-UHFFFAOYSA-N
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Description

1-(2-Bromophenyl)-2,2,3,3,3-pentafluoropropan-1-one is an organic compound characterized by the presence of a bromophenyl group and a pentafluoropropanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Bromophenyl)-2,2,3,3,3-pentafluoropropan-1-one typically involves the reaction of 2-bromobenzoyl chloride with pentafluoropropane in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include maintaining a specific temperature and pressure, as well as using an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

1-(2-Bromophenyl)-2,2,3,3,3-pentafluoropropan-1-one undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding carboxylic acids or reduction to form alcohols.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often carried out in the presence of a base.

    Oxidation: Reagents like potassium permanganate or chromium trioxide are used under acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an amine derivative, while oxidation would produce a carboxylic acid.

Scientific Research Applications

1-(2-Bromophenyl)-2,2,3,3,3-pentafluoropropan-1-one has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(2-Bromophenyl)-2,2,3,3,3-pentafluoropropan-1-one involves its interaction with specific molecular targets. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the pentafluoropropanone moiety can form hydrogen bonds and other non-covalent interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    1-(2-Bromophenyl)-2-thiourea: Similar in structure but contains a thiourea group instead of a pentafluoropropanone moiety.

    2-Bromo-1-phenyl-1-pentanone: Contains a pentanone group instead of a pentafluoropropanone moiety.

Uniqueness

1-(2-Bromophenyl)-2,2,3,3,3-pentafluoropropan-1-one is unique due to the presence of the pentafluoropropanone group, which imparts distinct electronic and steric properties. This makes it a valuable compound for specific applications where these properties are advantageous.

Properties

CAS No.

573670-90-3

Molecular Formula

C9H4BrF5O

Molecular Weight

303.02 g/mol

IUPAC Name

1-(2-bromophenyl)-2,2,3,3,3-pentafluoropropan-1-one

InChI

InChI=1S/C9H4BrF5O/c10-6-4-2-1-3-5(6)7(16)8(11,12)9(13,14)15/h1-4H

InChI Key

YIOGHHUQSAYIFU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)C(C(F)(F)F)(F)F)Br

Origin of Product

United States

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